sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate
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Overview
Description
Sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate is a synthetic organic compound that features a pyrazole ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate precursors under controlled conditions.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a furan-2-carboxylate precursor.
Sodium Salt Formation: The final step involves the neutralization of the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation catalysts.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or furan rings .
Scientific Research Applications
Sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole core but lacks the furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the pyrazole moiety.
Sodium pyrazolate: Similar in structure but with different substituents on the pyrazole ring.
Uniqueness
Sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate is unique due to the combination of the pyrazole and furan rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.Na/c1-7-5-8(2)13(12-7)6-9-3-4-10(16-9)11(14)15;/h3-5H,6H2,1-2H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAXCUSFOGENQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)[O-])C.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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